molecular formula C6H8N4O3 B14621013 2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- CAS No. 57381-17-6

2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl-

Cat. No.: B14621013
CAS No.: 57381-17-6
M. Wt: 184.15 g/mol
InChI Key: BECIBULZYGVPKP-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- is a complex organic compound belonging to the pyrimidinedione family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- typically involves multi-step organic reactions. One common method includes the diazotization of a suitable precursor, followed by hydrolysis and methylation steps. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrimidinedione derivatives.

    Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidinediones, hydroxylated derivatives, and other functionalized compounds

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The diazo and hydroxy groups play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition, DNA intercalation, and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinedione derivatives, such as:

  • 2,4(1H,3H)-Pyrimidinedione, 5-methyl-
  • 2,4(1H,3H)-Pyrimidinedione, 5-ethyl-
  • 2,4(1H,3H)-Pyrimidinedione, 5-phenyl-

Uniqueness

What sets 2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- apart is its unique combination of diazo and hydroxy functional groups

Properties

CAS No.

57381-17-6

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

5-diazo-6-hydroxy-1,3-dimethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H8N4O3/c1-9-4(11)3(8-7)5(12)10(2)6(9)13/h4,11H,1-2H3

InChI Key

BECIBULZYGVPKP-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(=[N+]=[N-])C(=O)N(C1=O)C)O

Origin of Product

United States

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